

Amine-PEG-CH₂COOH (MW 3400) solubility and stability

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Compound of Interest

Compound Name: Amine-PEG-CH₂COOH (MW 3400)

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An In-depth Technical Guide to the Solubility and Stability of **Amine-PEG-CH₂COOH (MW 3400)**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Amine-PEG-CH₂COOH (MW 3400)**, a heterobifunctional Polyethylene Glycol (PEG) linker. This linker is a cornerstone in the field of bioconjugation, enabling the covalent attachment of various molecules in applications ranging from antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} Understanding its physicochemical properties is critical for the successful design and execution of these advanced therapeutic and research strategies.

Solubility Profile

The polyethylene glycol backbone of Amine-PEG-CH₂COOH imparts significant hydrophilicity, rendering it soluble in a wide range of solvents.^[4] This property is crucial for improving the solubility of hydrophobic drugs or biomolecules to which it is conjugated.^[5]

Qualitative and Quantitative Solubility Data

The solubility of **Amine-PEG-CH₂COOH (MW 3400)** has been determined in several common laboratory solvents. The following table summarizes available data, providing a reference for

formulation and reaction condition design.

| Solvent System | Type | Reported Solubility | Notes |
|---|-------------|--|---|
| Water / Aqueous Buffers | Aqueous | Soluble, ≥ 10 mg/mL[6] | Highly hydrophilic nature ensures good solubility.[4] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble, ≥ 10 mg/mL[6] up to 100 mg/mL[7] | Ultrasonic assistance may be required for high concentrations. [7] |
| Chloroform (CHCl ₃) | Organic | Soluble, ≥ 10 mg/mL[6] | - |
| Dichloromethane (DCM) | Organic | Soluble[8] | - |
| Dimethylformamide (DMF) | Organic | Soluble[8] | - |
| Ethanol / Methanol | Organic | Less Soluble[8] | Solubility is reduced compared to more polar or halogenated solvents. |
| Toluene | Organic | Less Soluble[8] | - |
| Diethyl Ether | Organic | Not Soluble[8] | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Formulation | ≥ 2.5 mg/mL[7] | Common vehicle for in vivo studies. |
| 10% DMSO, 90% Corn Oil | Formulation | ≥ 2.5 mg/mL[7] | Lipophilic formulation. |

Stability Profile

The stability of Amine-PEG-CH₂COOH is a key factor for its storage, handling, and the in-vivo performance of its conjugates. The primary degradation pathway to consider is the hydrolysis of ester bonds that may be present in the linker's backbone, depending on the specific synthesis route, although the ether backbone of PEG is generally stable.^{[9][10]}

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of the reagent. The following table outlines the recommended conditions and known incompatibilities.

| Parameter | Recommendation / Information |
|---------------------|---|
| Storage Temperature | -20°C for long-term storage. ^{[11][12]} |
| Storage Conditions | Keep in a dry environment, protected from sunlight. ^[13] Handling under inert gas is recommended for optimal stability. ^[6] |
| Shelf Life | Material should be re-evaluated after 12 months of storage. ^[6] |
| Chemical Stability | Stable under recommended storage conditions. ^[14] |
| Incompatibilities | Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents. ^[14] |
| Hygroscopicity | PEG compounds can be hygroscopic; store in a desiccated environment. |

Factors Influencing Stability

- pH: The hydrolytic stability of linkers can be pH-dependent. Linkages are generally more stable at neutral pH (e.g., 7.4 in blood plasma) and may be designed for cleavage in the acidic environment of lysosomes (pH 4.5-5.0).^[15]
- Temperature: Elevated temperatures can accelerate degradation.^[10]
- Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metals.^[16]

Experimental Protocols

This section provides detailed methodologies for assessing the solubility and stability of **Amine-PEG-CH₂COOH (MW 3400)**.

Protocol for Solubility Determination (Visual Method)

This protocol provides a straightforward method for estimating the solubility of the PEG linker in a given solvent.

- **Preparation:** Weigh a precise amount of Amine-PEG-CH₂COOH (e.g., 10 mg) into a clear glass vial.
- **Solvent Addition:** Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial. This creates an initial high concentration (e.g., 100 mg/mL).
- **Dissolution:** Vigorously vortex the vial for 1-2 minutes. If the solid does not fully dissolve, gentle heating or sonication can be applied, as this can aid dissolution.^[7]
- **Titration:** If the solid remains undissolved, add additional aliquots of the solvent (e.g., 100 µL at a time), vortexing thoroughly after each addition.
- **Endpoint Determination:** Continue adding solvent until the solid is completely dissolved, resulting in a clear solution.
- **Calculation:** Calculate the solubility by dividing the initial mass of the PEG linker by the total volume of solvent added to achieve complete dissolution.

Protocol for Stability Assessment (HPLC-Based Assay)

This protocol outlines a stability-indicating assay using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the PEG linker over time. Since PEGs lack a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.^{[17][18]}

- **Stock Solution Preparation:** Prepare a stock solution of Amine-PEG-CH₂COOH (e.g., 5 mg/mL) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

- Forced Degradation Study:
 - Hydrolytic Stability: Aliquot the stock solution into separate vials and adjust the pH to acidic (e.g., pH 1-2 with HCl), neutral (pH 7.4 with PBS), and basic (e.g., pH 12-13 with NaOH) conditions. Incubate samples at a set temperature (e.g., 40°C or 60°C).
 - Oxidative Stability: Treat an aliquot of the stock solution with a low concentration of an oxidizing agent (e.g., 0.1% hydrogen peroxide) and incubate at room temperature.
- Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before analysis.
- HPLC-CAD/ELSD Analysis:
 - Column: Use a C18 reversed-phase column suitable for polymer analysis.
 - Mobile Phase: Employ a gradient elution, for example, from 20% to 80% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes.
 - Detection: Use a CAD or ELSD detector.
 - Injection: Inject equal volumes of each sample from the time course study.
- Data Analysis:
 - Monitor the chromatograms for a decrease in the peak area of the parent Amine-PEG-CH₂COOH peak and the appearance of new peaks corresponding to degradation products.
 - Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample to determine the degradation rate under each stress condition.

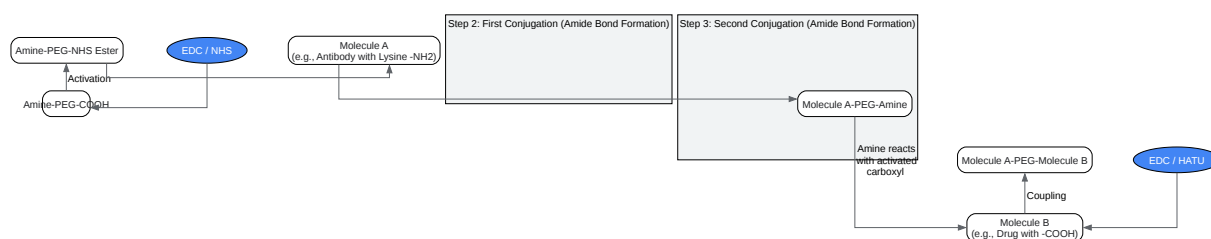
Applications & Logical Workflows

Amine-PEG-CH₂COOH (MW 3400) is a heterobifunctional linker, meaning its two ends have different reactive groups (an amine and a carboxylic acid).[11] This allows for the sequential

and controlled conjugation of two different molecules, making it invaluable in drug delivery and targeted therapies.

Bioconjugation Workflow

The linker serves as a flexible, hydrophilic spacer to connect a payload (like a small molecule drug) to a targeting moiety (like an antibody). The distinct reactivity of the amine and carboxyl groups allows for directed, stepwise synthesis.



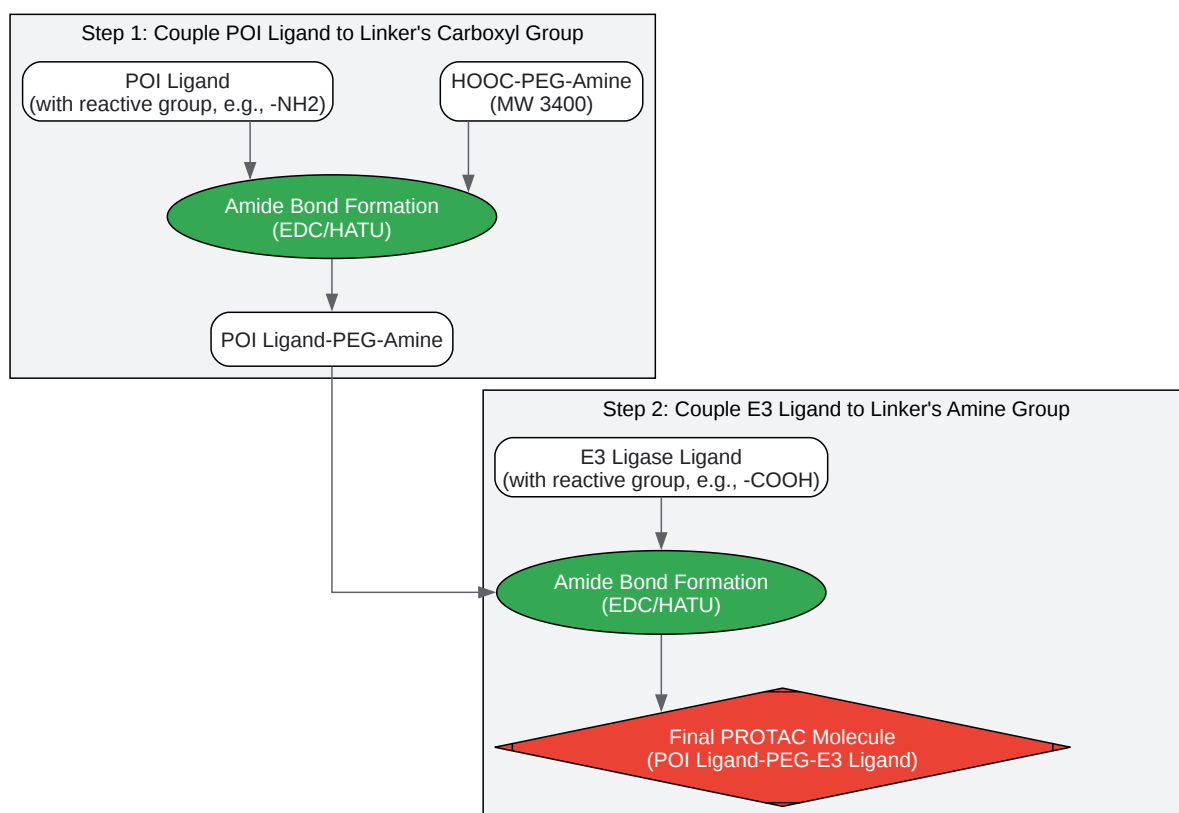
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Caption: General workflow for bioconjugation using a heterobifunctional PEG linker.

PROTAC Synthesis Workflow

In PROTAC technology, the linker connects a ligand that binds to a target Protein of Interest (POI) with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the POI.[1]

[3] The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).



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Caption: Stepwise synthesis of a PROTAC using an Amine-PEG-COOH linker.

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